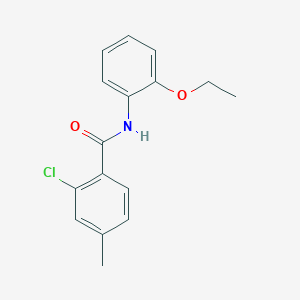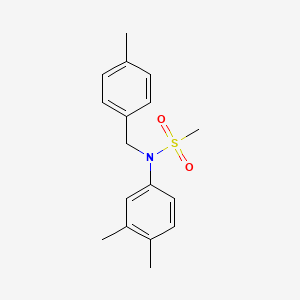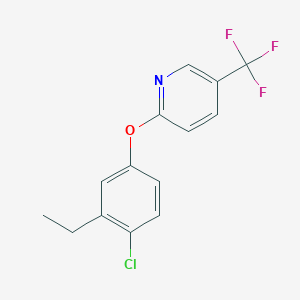
3-(2-chlorophenyl)-7-methoxy-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-chlorophenyl)-7-methoxy-4H-chromen-4-one, also known as Clomazone, is a herbicide widely used in agriculture to control the growth of weeds. It belongs to the family of chromone derivatives, which are known for their diverse biological activities. Clomazone has been extensively studied for its synthesis, mechanism of action, and its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 3-(2-chlorophenyl)-7-methoxy-4H-chromen-4-one involves the inhibition of the enzyme HPPD (4-hydroxyphenylpyruvate dioxygenase), which is involved in the biosynthesis of carotenoids in plants. This leads to the accumulation of toxic intermediates, which cause the bleaching of leaves and the inhibition of photosynthesis. The inhibition of HPPD also affects the growth and development of microorganisms, leading to the inhibition of their growth.
Biochemical and Physiological Effects:
3-(2-chlorophenyl)-7-methoxy-4H-chromen-4-one has been shown to have several biochemical and physiological effects on different biological systems. In plants, it inhibits the biosynthesis of carotenoids, leading to the bleaching of leaves and the inhibition of photosynthesis. In microorganisms, it affects the growth and development, leading to the inhibition of their growth. 3-(2-chlorophenyl)-7-methoxy-4H-chromen-4-one has also been shown to have antioxidant and anti-inflammatory properties, which may have potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2-chlorophenyl)-7-methoxy-4H-chromen-4-one has several advantages for lab experiments, including its high purity and stability, and its well-defined mechanism of action. However, it also has some limitations, including its toxicity and potential environmental impact, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 3-(2-chlorophenyl)-7-methoxy-4H-chromen-4-one, including the development of new synthesis methods to obtain higher yields and purity of the final product, the study of its effects on different biological systems, including animals and humans, and the development of new herbicides based on its structure and mechanism of action. Additionally, further research is needed to understand the potential environmental impact of 3-(2-chlorophenyl)-7-methoxy-4H-chromen-4-one and its long-term effects on ecosystems.
Métodos De Síntesis
3-(2-chlorophenyl)-7-methoxy-4H-chromen-4-one can be synthesized by several methods, including the reaction of 2-chlorobenzoyl chloride with 7-methoxychromone in the presence of a base, or by the reaction of 2-chlorobenzaldehyde with 7-methoxychromone in the presence of a catalyst. These methods have been optimized to obtain high yields and purity of the final product.
Aplicaciones Científicas De Investigación
3-(2-chlorophenyl)-7-methoxy-4H-chromen-4-one has been widely used in scientific research to study its mechanism of action and its effects on different biological systems. It has been shown to inhibit the biosynthesis of carotenoids in plants, leading to the bleaching of leaves and the inhibition of photosynthesis. 3-(2-chlorophenyl)-7-methoxy-4H-chromen-4-one has also been studied for its effects on the growth and development of microorganisms, including bacteria and fungi.
Propiedades
IUPAC Name |
3-(2-chlorophenyl)-7-methoxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO3/c1-19-10-6-7-12-15(8-10)20-9-13(16(12)18)11-4-2-3-5-14(11)17/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCNZDJQDZWNRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-[({[3-(aminocarbonyl)-1-ethyl-1H-pyrazol-4-yl]amino}carbonyl)amino]benzoate](/img/structure/B5823728.png)
![N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5823732.png)

![N-[3-chloro-2-(4-morpholinyl)phenyl]butanamide](/img/structure/B5823753.png)
![N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5823759.png)



![N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-ethylthiourea](/img/structure/B5823802.png)
![8-methoxy-4-(4-morpholinyl)-5H-pyrimido[5,4-b]indole](/img/structure/B5823815.png)

